Myeloperoxidase (MPO) Inhibitory Potency: Pedalitin vs. Structurally Related Flavones
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (Pedalitin) demonstrates sub-nanomolar inhibition of the pro-inflammatory enzyme myeloperoxidase (MPO). In a direct comparative assay, pedalitin (IC50 = 3.75 nM) was identified as the most potent inhibitor among six isolated flavones from Pterogyne nitens [1]. This activity was orders of magnitude more potent than other flavone derivatives in the same study, establishing its specific and unique utility in MPO-related research.
| Evidence Dimension | MPO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.75 nM |
| Comparator Or Baseline | Sorbifolin, Sorbifolin 6-O-β-glucopyranoside, Pedalitin 6-O-β-glucopyranoside, and two new flavone glucosides (Nitensosides A and B). The study states pedalitin was 'the most active compound' among all six tested. |
| Quantified Difference | Pedalitin was the most potent compound in the panel; the exact IC50 values for comparators were not provided but were stated to be less active. |
| Conditions | In vitro enzyme assay using human myeloperoxidase. |
Why This Matters
This sub-nanomolar potency for MPO inhibition is a unique and defining characteristic, differentiating it from other common flavonoids and making it a critical tool compound for studies on inflammation where MPO is a central mediator.
- [1] Fernandes, D. C., et al. (2008). Myeloperoxidase inhibitory and radical scavenging activities of flavones from Pterogyne nitens. Chemical & Pharmaceutical Bulletin, 56(5), 723-726. View Source
